![molecular formula C7H13N3O B2915144 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine CAS No. 1344250-05-0](/img/structure/B2915144.png)
1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Chemical Reactions
One-pot Synthesis : 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine can be synthesized in a one-pot reaction involving O-demethylation, lactonization, and nitro reduction to amine, representing an improvement over traditional multi-step reactions (Jilani, 2007).
C-H Amination : The compound has been used in rhodium(III)-catalyzed intermolecular aromatic C-H amination, demonstrating its utility in synthesizing aminated drugs (Wu et al., 2014).
Biological Activities
Antimicrobial and Anticancer Activities : Derivatives of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine have shown potential biological activities, including antitumor, antifungal, and antibacterial properties, indicating its relevance in pharmacological research (Titi et al., 2020).
Corrosion Inhibition : Bipyrazolic compounds, related to 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine, have been studied for their inhibitory effect on the corrosion of pure iron in acidic media, suggesting its application in materials science (Chetouani et al., 2005).
Material Science Applications
- Polymer Modification : The compound has been used in the functional modification of hydrogels, indicating its potential in the development of new materials with specific properties (Aly & El-Mohdy, 2015).
Safety and Hazards
作用機序
Target of Action
Similar compounds such as rilapladib, a genomics-derived small molecule drug, have been found to inhibit lipoprotein-associated phospholipase a2 (lp-pla2) . Lp-PLA2 is an enzyme associated with the formation of atherosclerotic plaques .
Mode of Action
For instance, Rilapladib inhibits Lp-PLA2, an enzyme enriched in the highly atherogenic lipoprotein subfraction of small dense LDL . This inhibition is expected to stop the buildup of fatty streaks, thus being useful in the treatment of atherosclerosis .
Pharmacokinetics
Similar compounds with 2’-o-(2-methoxyethyl) modifications have been found to exhibit consistent pharmacokinetic properties across species . After subcutaneous administration, these compounds are rapidly and extensively absorbed, with an apparent plasma and tissue terminal elimination half-life of approximately 30 days .
特性
IUPAC Name |
1-(2-methoxyethyl)-4-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-6-5-10(3-4-11-2)9-7(6)8/h5H,3-4H2,1-2H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYHIMKJBKQLIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。